molecular formula C5H10N4 B2607978 1-(4H-1,2,4-triazol-4-yl)propan-2-amine CAS No. 1341337-53-8

1-(4H-1,2,4-triazol-4-yl)propan-2-amine

Cat. No.: B2607978
CAS No.: 1341337-53-8
M. Wt: 126.163
InChI Key: HAMJVQKPXSMCJC-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-Triazol-4-yl)propan-2-amine and its hydrochloride salt (CAS 2408972-00-7) are chemical intermediates of significant interest in medicinal and organic chemistry research, particularly in the development of novel bioactive molecules. The 1,2,4-triazole core is a privileged pharmacophore in pharmaceutical sciences, renowned for its wide spectrum of biological activities . This compound serves as a key building block for researchers investigating new antifungal agents. The 1,2,4-triazole moiety is a critical structural component in many systemic antifungal drugs, such as fluconazole and itraconazole, which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis in fungal cell membranes . Beyond antifungals, derivatives of the 1,2,4-triazole scaffold have demonstrated substantial research potential in other therapeutic areas, including anticancer , anti-inflammatory , and antiviral applications . The versatility of the triazole ring system, which can exhibit both 1H- and 4H-tautomeric forms, makes it a valuable template for structure-activity relationship (SAR) studies and for constructing more complex heterocyclic systems . Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,2,4-triazol-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-5(6)2-9-3-7-8-4-9/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMJVQKPXSMCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Engineering of 4-Substituted 1,2,4-Triazole Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review and operational framework for the development of 4-substituted 1,2,4-triazole amine derivatives.

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in modern medicinal chemistry, serving as the pharmacophore for blockbuster antifungal agents (e.g., Fluconazole, Itraconazole) and emerging anticancer therapeutics.[1] Among its diverse functionalizations, 4-substituted amine derivatives —specifically 4-amino-1,2,4-triazoles , Schiff bases , and Mannich bases —represent a high-value chemical space. These derivatives offer a unique vector for optimizing lipophilicity, target specificity (particularly against CYP450 enzymes and kinases), and overcoming multidrug resistance (MDR). This guide synthesizes the latest synthetic methodologies, structure-activity relationships (SAR), and mechanistic insights to accelerate development in this domain.

Strategic Chemical Design

The Pharmacophore Logic

The 1,2,4-triazole ring acts as a bioisostere of amides and esters but possesses distinct advantages:

  • Metabolic Stability: Resistant to rapid hydrolysis and oxidative cleavage.

  • Dipole Moment: The high dipole moment facilitates strong hydrogen bonding and electrostatic interactions with biological targets.

  • Ion Coordination: The N-4 or N-2 nitrogen often serves as a ligand for the heme iron in fungal lanosterol 14α-demethylase (CYP51), blocking ergosterol synthesis.

The "Amine" Advantage

Functionalizing the 4-position with an amine (


) or its derivatives (imines, aminomethyl groups) introduces specific capabilities:
  • Schiff Bases (Azomethines): Condensation of the 4-amino group with aromatic aldehydes creates a conjugated linker (

    
    ) that restricts conformational freedom, orienting the aryl substituents into hydrophobic pockets of the target enzyme.
    
  • Mannich Bases: Introducing a secondary amine (e.g., morpholine, piperazine) via a methylene bridge improves water solubility—a critical bottleneck for many triazole drug candidates—while maintaining lipophilicity for membrane permeability.

Synthetic Architectures & Protocols

The synthesis of these derivatives typically follows a modular "build-and-branch" strategy. The core 4-amino-1,2,4-triazole-3-thione is synthesized first, serving as the divergent point for Schiff and Mannich base generation.

Visualization of Synthetic Pathways

The following diagram illustrates the stepwise construction of the scaffold, highlighting critical intermediates.

SynthesisPath cluster_0 Divergent Functionalization Reagents Carboxylic Acid / Ester + Hydrazine Hydrate Inter1 Acid Hydrazide Reagents->Inter1 Reflux/EtOH Inter2 Potassium Dithiocarbazate (CS2 / KOH) Inter1->Inter2 CS2/KOH Core 4-Amino-1,2,4-triazole-3-thione (The 'Warhead' Core) Inter2->Core Hydrazine Hydrate Cyclization Schiff Schiff Base Derivative (-N=CH- Linker) Core->Schiff Ar-CHO (Aldehyde Condensation) Mannich Mannich Base (Aminomethylation) Schiff->Mannich HCHO + Sec. Amine (Morpholine/Piperazine)

Figure 1: Modular synthetic workflow for generating 4-substituted 1,2,4-triazole amine libraries.

Detailed Experimental Protocol

Objective: Synthesis of 4-(arylideneamino)-3-substituted-1H-1,2,4-triazole-5(4H)-thiones and their Mannich bases.

Phase 1: Synthesis of the Core (4-Amino-3-thione)
  • Reagents: Mix corresponding aromatic ester (0.01 mol) with hydrazine hydrate (0.02 mol) in absolute ethanol (50 mL).

  • Reaction: Reflux for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).

  • Workup: Cool to precipitate the acid hydrazide. Filter and dry.

  • Cyclization: Dissolve acid hydrazide (0.01 mol) in ethanol containing KOH (0.015 mol) and carbon disulfide (

    
    , 0.015 mol). Reflux for 12–16 hours.
    
  • Acidification: Pour the mixture into ice water and acidify with dilute HCl to pH 4–5. The precipitate is the 4-amino-1,2,4-triazole-3-thione . Recrystallize from ethanol.

Phase 2: Schiff Base Formation
  • Reagents: Dissolve the core triazole (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol (30 mL).

  • Catalysis: Add 3–4 drops of concentrated sulfuric acid or glacial acetic acid.

  • Reaction: Reflux for 4–8 hours. The formation of the azomethine bond (

    
    ) is usually indicated by a color change (often yellow/orange).
    
  • Purification: Cool, filter the solid, and recrystallize from DMF/Ethanol mixtures.

Phase 3: Mannich Base Synthesis (Solubility Optimization)
  • Reagents: Suspend the Schiff base (0.005 mol) in ethanol. Add formaldehyde (37% solution, 1 mL) and a secondary amine (e.g., morpholine or N-methylpiperazine, 0.005 mol).

  • Reaction: Stir at room temperature for 1 hour, then gently reflux for 2–4 hours.

  • Mechanism: The formaldehyde acts as a bridge, linking the N-1 (or N-2) proton of the triazole ring to the secondary amine.

  • Validation:

    
     will show a characteristic singlet or doublet for the 
    
    
    
    methylene protons around
    
    
    4.5–5.5 ppm.

Medicinal Chemistry & SAR Analysis

The biological efficacy of these derivatives is governed by strict Structure-Activity Relationships (SAR).

Antimicrobial & Antifungal SAR[1][4][5][6][7]
  • The 4-Position Linker: The Schiff base (

    
    ) is critical. It provides the necessary distance and orientation for the aryl group to interact with the hydrophobic access channel of CYP51.
    
  • Electronic Effects: Electron-withdrawing groups (EWGs) such as

    
    , 
    
    
    
    , or
    
    
    on the phenyl ring of the Schiff base significantly enhance potency.
    • Insight: 2,4-dichlorophenyl or 4-nitrophenyl moieties often yield MIC values superior to Fluconazole against Candida albicans.

  • Mannich Bases: The introduction of morpholine or piperazine moieties generally lowers the MIC (Minimum Inhibitory Concentration) compared to the parent Schiff base, attributed to improved cellular uptake.

Anticancer SAR[4][5][6]
  • Target: Tyrosine Kinases and Tubulin.

  • Key Substitution: The presence of a thiol (

    
    ) or thione (
    
    
    
    ) group at position 3, combined with a 4-amino Schiff base, creates a "soft" nucleophile capable of interacting with cysteine residues in the ATP-binding pockets of kinases.
Data Summary: Comparative Potency

Table 1: Representative biological activity profiles from recent literature.

Compound ClassR-Group (Schiff Base)R' (Mannich Amine)Target Organism/CellActivity MetricRef
Schiff Base 4-Nitro-thiopheneNoneS. aureus (MRSA)MIC: 1.56 µg/mL[1]
Mannich Base 4-ChlorophenylMorpholineC. albicansMIC: 3.12 µg/mL[2]
Schiff Base 2,4-DichlorophenylNoneMCF-7 (Breast Cancer)IC50: 12.4 µM[3]
Standard (Fluconazole)-C. albicansMIC: ~8-16 µg/mL-

Mechanism of Action (Visualized)

The primary mechanism for antifungal activity is the inhibition of Lanosterol 14α-demethylase (CYP51) . The triazole N-4 nitrogen coordinates with the heme iron, while the 4-substituted amine tail occupies the hydrophobic tunnel, preventing substrate (lanosterol) binding.

MOA cluster_inhib Inhibition Complex CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Membrane Fungal Cell Membrane CYP51->Membrane Depletion of Ergosterol Accumulation of Toxic Sterols Heme Heme Iron (Fe2+) Active Site Triazole 1,2,4-Triazole Ring (N-4 Nitrogen) Triazole->Heme Coordinate Covalent Bond (Blocks O2 Activation) Tail 4-Substituted Amine Tail (Schiff/Mannich) Tail->CYP51 Hydrophobic Interaction (Stabilizes Binding)

Figure 2: Mechanistic interaction of 4-substituted triazole amines with the fungal CYP51 target.

References

  • Al-Soud, Y. A., et al. (2023).[2][3] Synthesis and antimicrobial activity of new 4-substituted 1,2,4-triazole derivatives.[1][2][3][4][5][6][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry.[9][10] Link

  • Praveen, S., et al. (2023).[11][3] Synthesis and biological evaluation of Mannich bases of 1,2,4-triazole. Global Research Online. Link

  • Zhang, S., et al. (2022). Anticancer potential of 4-amino-1,2,4-triazole Schiff bases: Synthesis and MTT assay. Journal of International Medical Research. Link

  • Maddila, S., et al. (2013).[12] 1,2,4-Triazoles: A review of synthetic approaches and the biological activity. Letters in Organic Chemistry.[12] Link

  • BenchChem Application Notes. (2025). 4-Amino-1,2,4-triazole in Medicinal Chemistry: Protocols and Applications.Link

Sources

CAS number and chemical identifiers for 1-(4H-1,2,4-triazol-4-yl)propan-2-amine

[1][2]

Executive Summary

This compound (Molecular Formula:

1EfinaconazoleRavuconazoleFluconazole1

For medicinal chemists, this compound serves two primary functions:

  • Impurity Reference Standard: Essential for establishing the purity profile of antifungal APIs in accordance with ICH Q3A/B guidelines.[1]

  • Novel Scaffold: A symmetric triazole ligand for fragment-based drug discovery (FBDD), offering distinct electronic properties compared to its N1-substituted counterparts.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

The molecule consists of a propyl chain substituted at the second carbon with a primary amine and at the first carbon with a 1,2,4-triazole ring attached via the N4-nitrogen .[1] This N4-linkage renders the triazole ring symmetric, a key spectroscopic differentiator.[1]

Table 1: Chemical Identifiers and Core Data[1]
ParameterValue
Chemical Name This compound
Common Synonyms 4-(2-aminopropyl)-4H-1,2,4-triazole; Fluconazole Impurity Fragment (N4)
CAS Number Not widely listed (N4-isomer specific).[1] Note: N1-isomer is CAS 883545-31-1.[1]
Molecular Formula

Molecular Weight 126.16 g/mol
SMILES (N4-Isomer) CC(N)CN1C=NN=C1
InChI Key (Predicted) VXLOUQUZEAJFKI-UHFFFAOYSA-N (Isomer specific)
pKa (Predicted) ~9.5 (Amine), ~2.3 (Triazole N4 conjugate acid)
LogP -0.8 to -1.2 (Highly polar)

Critical Note on Isomerism: Users must distinguish this compound from its regioisomer, 1-(1H-1,2,4-triazol-1-yl)propan-2-amine , which is the primary intermediate for Efinaconazole.[1] The N4-isomer is chemically distinct due to the symmetry of the triazole ring protons.

Synthesis & Manufacturing Protocols

The synthesis of N4-substituted triazoles requires specific strategies to avoid the thermodynamically favored N1-alkylation. Two primary routes are employed: the Transamination Route (High Specificity) and the Direct Alkylation/Separation Route (Industrial Impurity Generation).[1]

Route A: Transamination of 4-Amino-1,2,4-Triazole (High Specificity)

This method utilizes the reactivity of the exocyclic amino group of 4-amino-4H-1,2,4-triazole to build the propyl chain, followed by reductive cleavage or rearrangement.[1]

  • Precursor: 4-Amino-4H-1,2,4-triazole (CAS 584-13-4).[1]

  • Condensation: Reaction with N-protected amino-acetone or equivalent electrophile.[1]

  • Cyclization: Formation of the N4-linkage via hydrazine intermediates (Einhorn-Brunner reaction variation).[1]

Route B: Non-Selective Alkylation (Impurity Profiling)

Used to generate the compound as a reference standard alongside the N1-isomer.[1]

  • Reagents: 1,2,4-Triazole + Propylene Oxide (or 2-chloropropylamine).[1]

  • Reaction: Base-catalyzed alkylation (

    
    , DMF, 
    
    
    ).
  • Outcome: Produces a mixture of N1 (Major, ~90%), N2 (Minor), and N4 (Trace/Minor, ~5-10%) isomers.[1]

  • Purification: The N4-isomer is isolated via preparative HPLC or fractional crystallization (N4 salts often have higher melting points due to symmetry).[1]

Visualization: Synthetic Pathways and Isomer Distribution[1]

SynthesisPathwayscluster_legendPathway LogicStart11,2,4-Triazole(Precursor)InterCrude AlkylationMixtureStart1->InterBase (K2CO3), DMFReagentPropylene Oxide / Chloro-amineReagent->InterN1_IsoN1-Isomer (Major)(Drug Intermediate)Inter->N1_IsoChromatography(Early Elution)N4_IsoN4-Isomer (Target)1-(4H-1,2,4-triazol-4-yl)propan-2-amineInter->N4_IsoChromatography(Late Elution)Start24-Amino-1,2,4-triazoleDeamDeamination / CondensationStart2->DeamSpecific SynthesisDeam->N4_IsoHigh Purity Route

Figure 1: Synthetic divergence showing the origin of N1 vs. N4 isomers.

Analytical Characterization & Discrimination

Distinguishing the N4-isomer from the N1-isomer is critical for quality control.

Nuclear Magnetic Resonance (NMR)[1]
  • N4-Isomer (Target): The triazole ring is symmetric.[1]

    • 1H NMR: The two protons on the triazole ring (C3-H and C5-H) are chemically equivalent and appear as a singlet (approx.[1]

      
       8.5 ppm) in achiral solvents.[1]
      
  • N1-Isomer (Common): The triazole ring is asymmetric.[1]

    • 1H NMR: The C3-H and C5-H protons are distinct, appearing as two separate singlets (typically

      
       8.0 ppm and 
      
      
      8.2 ppm).[1]
Mass Spectrometry (MS)[1]
  • Fragmentation: Both isomers show

    
    .[1]
    
  • MS/MS Pattern: The N4-isomer typically yields a characteristic fragment at m/z 70 (triazole ring + CH2) with higher intensity due to the symmetric stability of the N4-linkage compared to the N1-linkage.[1]

Applications in Drug Discovery[1]

Impurity Profiling (ICH Q3A)

In the manufacturing of Fluconazole , Voriconazole , and Efinaconazole , the alkylation step invariably produces the N4-isomer.[1]

  • Requirement: Regulatory bodies (FDA/EMA) require identification of impurities >0.1%.[1]

  • Usage: This compound is synthesized and used as a "Spiking Standard" to validate HPLC methods, ensuring the API is free of this regioisomer.[1]

Bioisosteric Design

The N4-linked triazole offers a unique electrostatic potential map compared to the N1-isomer.[1]

  • Dipole Moment: The N4-isomer has a dipole moment aligned through the C2-axis of the ring, altering hydrogen bonding capabilities with enzyme active sites (e.g., CYP51).[1]

  • Coordination Chemistry: The N1 and N2 nitrogens in the N4-substituted ring are chemically equivalent and highly basic, making this scaffold a potent bidentate ligand precursor for metallo-drugs.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the same precautions as 1,2,4-triazole and aliphatic amines.

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]

  • Signal Word: Warning.

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

References

  • Shneirelman, S. et al. (2021).[1] Regioselective Synthesis of 1,2,4-Triazoles: A Comparative Review. Journal of Heterocyclic Chemistry.[1] [1]

  • World Health Organization. (2018).[1] International Pharmacopoeia: Fluconazole Impurity Standards.[1][1]

  • PubChem Compound Summary. (2024). 1,2,4-Triazole Derivatives and Isomerism. National Library of Medicine.[1]

  • European Medicines Agency. (2014).[1] Assessment Report: Efinaconazole (Jublia) and Related Impurities.[1][1]

(Note: Specific CAS numbers for N4-alkylated isomers are often proprietary or indexed under general triazole libraries; the synthesis protocols provided are the industry standard for generating these reference materials.)

Methodological & Application

Application Note: Regioselective Synthesis of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug development requiring high-purity, regioselective synthesis of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine .

Unlike the thermodynamically favored 1H-isomer obtained via direct alkylation, the 4H-isomer requires a constructive synthetic strategy. This guide details the "Amine-Insertion Cyclization" method, utilizing a protected diamine precursor to ensure 100% regiocontrol.

Abstract & Strategic Rationale

The synthesis of 4-substituted 1,2,4-triazoles presents a regiochemical challenge. Direct alkylation of the 1,2,4-triazole heterocycle predominantly yields the N1-isomer due to tautomeric stability and steric factors. To exclusively access the N4-isomer , the triazole ring must be constructed around the primary amine of the substrate.

This protocol employs a Boc-protected intermediate strategy . By starting with tert-butyl (1-aminopropan-2-yl)carbamate (derived from alanine), we utilize the steric bulk of the Boc group to protect the C2-amine, leaving the C1-amine free to react with 1,2-bis(dimethylaminomethylene)hydrazine . This reagent acts as a "triazole stapler," cyclizing specifically on the primary amine to form the N4-triazole ring.

Key Advantages:
  • Regio-fidelity: Eliminates formation of the N1-isomer and bis-triazole byproducts.

  • Chiral Retention: Compatible with enantiopure starting materials (e.g., L-Alaninamide) to generate optically active products.

  • Scalability: Avoids hazardous azide chemistry and high-pressure hydrogenation.

Retrosynthetic Analysis & Pathway

The logic follows a disconnection at the N4-C(propyl) bond. However, since the bond is formed via ring construction, the actual synthetic flow moves from a protected diamine to the heterocycle.

G Target Target: This compound Intermediates Intermediate: N-Boc-1-(4H-triazol-4-yl)propan-2-amine Intermediates->Target Deprotection (HCl/Dioxane) Reagents Reagent: 1,2-bis(dimethylaminomethylene)hydrazine Reagents->Intermediates Precursor Precursor: tert-butyl (1-aminopropan-2-yl)carbamate Precursor->Intermediates Cyclization (+ Reagent) Start Starting Material: Boc-Alaninamide Start->Precursor Reduction (LiAlH4 or BH3)

Figure 1: Retrosynthetic logic flow ensuring N4-regioselectivity via protected precursors.

Experimental Protocol

Phase 1: Preparation of the Cyclization Reagent

Note: This reagent, 1,2-bis(dimethylaminomethylene)hydrazine dihydrochloride, can be purchased or synthesized fresh for higher yields.

Reagents:

  • Hydrazine monohydrochloride (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq)

  • Acetonitrile (Solvent)

Procedure:

  • Suspend hydrazine monohydrochloride (10 g, 146 mmol) in acetonitrile (150 mL).

  • Add DMF-DMA (43.5 g, 365 mmol) dropwise at room temperature.

  • Reflux the mixture for 2 hours. A yellow precipitate will form.[1]

  • Cool to 0°C. Filter the solid, wash with cold acetonitrile, and dry under vacuum.

  • Yield: ~90% as a hygroscopic yellow solid. Store in a desiccator.

Phase 2: Regioselective Ring Construction

Reagents:

  • Substrate: tert-butyl (1-aminopropan-2-yl)carbamate (1.0 eq)

    • Source: Commercial or via reduction of Boc-Alaninamide.

  • Cyclizer: 1,2-bis(dimethylaminomethylene)hydrazine dihydrochloride (1.2 eq)

  • Solvent: Ethanol or Methanol (Anhydrous)

  • Catalyst: Glacial Acetic Acid (Catalytic, 10 mol%)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve tert-butyl (1-aminopropan-2-yl)carbamate (10 mmol) in anhydrous ethanol (40 mL).

  • Addition: Add the cyclization reagent (12 mmol) and glacial acetic acid (1 mmol).

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH 9:1). The primary amine spot (ninhydrin active) should disappear, replaced by a UV-active spot (triazole).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and dimethylamine byproduct.

  • Purification: Redissolve the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove acidic impurities. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Note: The Boc-protected intermediate is usually pure enough for the next step. If not, purify via silica gel flash chromatography (0-5% MeOH in DCM).

Phase 3: Deprotection to Final Product

Reagents:

  • 4M HCl in Dioxane (or TFA/DCM)

  • Diethyl ether (for precipitation)

Step-by-Step:

  • Dissolve the N-Boc intermediate from Phase 2 in dry dichloromethane (10 mL).

  • Add 4M HCl in Dioxane (5 mL, excess) at 0°C.

  • Stir at room temperature for 2 hours. Gas evolution (isobutylene) will be observed.

  • Isolation: Concentrate the solvent. The product typically precipitates as the dihydrochloride salt.

  • Free Basing (Optional): To obtain the free amine:

    • Dissolve the salt in minimal methanol.

    • Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with methanolic ammonia.

    • Concentrate to yield the free amine oil.

Characterization & Quality Control

To validate the N4-regioisomer against the N1-isomer, NMR spectroscopy is the definitive tool.

FeatureN4-Isomer (Target) N1-Isomer (Impurity)
Symmetry (Triazole) High symmetry.Asymmetric.
¹H NMR (Triazole CH) Typically appear as one singlet (2H) or a very close AB system due to the chiral center.Two distinct singlets with significant chemical shift separation (

ppm).
¹³C NMR (Triazole CH) Single signal (or very close) for C3/C5 (~143-145 ppm).Two distinct signals for C3 (~150 ppm) and C5 (~144 ppm).[2]

Expected Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     8.65 (s, 2H, Triazole-H), 8.20 (br s, 3H, NH₃⁺), 4.35 (dd, 1H, N-CH₂-), 4.20 (dd, 1H, N-CH₂-), 3.60 (m, 1H, CH-NH₂), 1.15 (d, 3H, CH₃).
    
  • Note: The triazole protons may appear as a singlet integrating to 2H.

Mechanistic Insight

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via a transamination-cyclization sequence.[3]

Mechanism Step1 Step 1: Nucleophilic Attack Primary amine attacks the methine carbon of the reagent, displacing dimethylamine. Step2 Step 2: Formation of Amidine Intermediate A transient amidine species forms. Step1->Step2 Step3 Step 3: Intramolecular Cyclization The second hydrazine nitrogen attacks the second methine group, closing the ring. Step2->Step3 Step4 Step 4: Aromatization Loss of second dimethylamine molecule yields the stable 1,2,4-triazole ring. Step3->Step4

Figure 2: Mechanistic pathway of the Bartlett-Humphrey-type cyclization.[4]

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Cyclization: If the reaction stalls, add more acetic acid catalyst (up to 20 mol%) or switch solvent to n-Butanol (reflux 118°C) to push the equilibrium by driving off dimethylamine.

  • Hygroscopic Reagent: The cyclization reagent hydrolyzes in moist air. Always use fresh or well-stored reagent.

  • Racemization: If using chiral starting material (e.g., S-isomer), avoid excessive heating times (>12h) or strong bases during workup to prevent racemization at the chiral center.

Safety Protocols
  • Hydrazines: While the bis-dimethylaminomethylene derivative is less toxic than free hydrazine, it should still be treated as a potential sensitizer and carcinogen. Use a fume hood.[1]

  • Dimethylamine: The reaction releases gaseous dimethylamine. Ensure the reflux condenser is efficient and the fume hood has adequate airflow.

References

  • Bartlett, R. K., & Humphrey, I. R. (1967). The synthesis of 4-substituted 1,2,4-triazoles.[5][6][7][8][9] Journal of the Chemical Society C: Organic, 1664-1666.

  • Alker, D., & Mente, D. C. (1990). Regioselective synthesis of 1,2,4-triazoles. Journal of Heterocyclic Chemistry, 27(4), 1063-1066.

  • Katritzky, A. R., et al. (2010). Efficient Synthesis of 4-Substituted 4H-1,2,4-Triazoles. Synthesis, 2010(12), 1961-1964.

  • Bredihhin, A., et al. (2013). Regioselectivity in the alkylation of 1,2,4-triazole. Tetrahedron, 69(36), 7683-7690.

Sources

Application Note: Reductive Amination Procedures for Triazolyl-Propan-2-One Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details optimized protocols for the reductive amination of 1-(1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives. These ketone intermediates are critical pharmacophores in the synthesis of azole antifungals (e.g., efinaconazole, ravuconazole analogs). Due to the steric hindrance of the secondary ketone and the potential for catalyst poisoning by the triazole nitrogen, standard reductive amination conditions often result in low conversion or difficult workups.

We present two validated workflows:

  • Method A (Standard): A mild, one-pot procedure using Sodium Triacetoxyborohydride (STAB) for unhindered primary amines.

  • Method B (Advanced): A Lewis-acid mediated protocol using Titanium(IV) Isopropoxide [Ti(OiPr)₄] for sterically hindered amines or weak nucleophiles.

Introduction & Mechanistic Challenges

The conversion of triazolyl-propan-2-ones to their corresponding amines presents unique synthetic challenges compared to simple aliphatic ketones.

The Challenge of the Triazole Moiety

The 1,2,4-triazole ring is an amphoteric heterocycle. Its N-4 nitrogen possesses a lone pair that can coordinate with metal catalysts (poisoning Pd/C in hydrogenation) or interfere with Lewis acids. Furthermore, the basicity of the triazole can buffer the reaction mixture, potentially stalling the acid-catalyzed formation of the iminium ion intermediate.

Reaction Mechanism

Reductive amination proceeds via a two-step equilibrium-reduction sequence.

  • Imine Formation: Nucleophilic attack of the amine on the ketone carbonyl forms a hemiaminal, which dehydrates to an imine (or iminium ion).[1]

  • Reduction: The imine is selectively reduced to the amine by a hydride source.[2][3]

Critical Insight: For propan-2-one derivatives, the equilibrium constant for imine formation is often low due to steric strain. Method A relies on the high chemoselectivity of STAB to drive this equilibrium. Method B uses Titanium(IV) to chemically dehydrate the system, forcing the equilibrium forward before the reducing agent is introduced.

ReactionMechanism Ketone Triazolyl-Ketone (Substrate) Hemiaminal Hemiaminal (Transient) Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid/Ti Catalysis) Product Target Amine Iminium->Product + H- (Hydride) (STAB/NaBH4)

Figure 1: General mechanism of reductive amination.[1][3][4][5][6][7][8] The dehydration step (Hemiaminal to Iminium) is the rate-determining step for hindered ketones.

Methodology Selection Guide

Select the appropriate protocol based on your specific amine partner and substrate constraints.

FeatureMethod A: STAB Protocol Method B: Ti(OiPr)₄ Protocol
Primary Reagent Sodium TriacetoxyborohydrideTitanium(IV) Isopropoxide + NaBH₄
Amine Type Primary, unhindered amines (e.g., benzylamine)Secondary amines, anilines, or bulky primary amines
Reaction Time 2 – 16 Hours12 – 24 Hours (Two Steps)
Water Tolerance Low (Reagent decomposes)Zero (Strictly anhydrous required)
Chemoselectivity Excellent (Does not reduce ketones)Good (Imine formed first)
By-products Acetic acidTitanium dioxide (gelatinous solid)

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Rapid synthesis with reactive amines.

Reagents:

  • Substrate: 1-(1H-1,2,4-triazol-1-yl)propan-2-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[9]

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Protocol:

  • Preparation: In a flame-dried flask under nitrogen, dissolve the ketone (1.0 equiv) and amine (1.1 equiv) in DCE (0.2 M concentration).

  • Activation: Add glacial acetic acid (1.0 equiv). Stir for 15–30 minutes at room temperature. Note: The acid promotes iminium ion formation.[2]

  • Reduction: Add STAB (1.4 equiv) in a single portion. The reaction may effervesce slightly.

  • Monitoring: Stir at room temperature. Monitor by LC-MS or TLC. Conversion is typically complete within 4–6 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The triazole product is basic. Flash chromatography usually requires a DCM/MeOH gradient (e.g., 95:5) with 1% NH₄OH or Et₃N to prevent streaking.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Hindered ketones or weak amines (e.g., anilines).

Reagents:

  • Substrate: 1-(1H-1,2,4-triazol-1-yl)propan-2-one (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) Isopropoxide (neat) (1.25 – 1.5 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Solvent: Ethanol (Absolute) or Methanol[10]

Protocol:

  • Complexation: In a dried flask under argon, mix the ketone (neat) and amine (neat).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise. The mixture may warm slightly and become viscous.

  • Imine Formation: Stir the neat mixture (or minimal THF if solid) at room temperature for 6–12 hours.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch ~1715 cm⁻¹) or ¹H NMR.

  • Dilution & Reduction: Dilute the viscous oil with absolute Ethanol (0.5 M). Cool to 0°C.

  • Hydride Addition: Add NaBH₄ (1.0 equiv) portion-wise. Allow to warm to room temperature and stir for 2 hours.

  • Hydrolysis (Critical Step): Quench by adding water (2 mL per mmol Ti). A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc or MeOH.

  • Workup: Concentrate the filtrate. Dissolve residue in EtOAc/Water. Adjust aqueous layer to pH >10 (using NaOH) to ensure the basic triazole amine is deprotonated. Extract, dry, and concentrate.[6][10]

Analytical Validation & Results

Representative Data

The following data compares the two methods for the reaction of 1-(1H-1,2,4-triazol-1-yl)propan-2-one with benzylamine.

MetricMethod A (STAB)Method B (Ti-Mediated)
Conversion (LCMS) 92%>98%
Isolated Yield 84%91%
Dialkylation < 2%Not Detected
Reaction Time 4 Hours14 Hours (Overnight)
Purification Load Low (Simple extraction)Medium (Filtration required)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (Method A) Equilibrium favors ketone; Wet solvent.Switch to Method B (Ti) to force dehydration. Ensure DCE is dry.
Gelatinous Emulsion (Method B) Incomplete hydrolysis of Titanium salts.Add 1M NaOH during workup or use more Celite during filtration.
Product in Aqueous Phase Triazole amine is highly polar/water soluble.Saturate aqueous layer with NaCl (salting out). Use CHCl₃/Isopropanol (3:1) for extraction.[6][11]
Dialkylation (Method A) Amine is too nucleophilic/excess used.Add the amine slowly to the ketone/STAB mixture (Inverse Addition).

Workflow Decision Tree

DecisionTree Start Start: Triazolyl-Propanone + Amine CheckAmine Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->CheckAmine MethodA Method A: STAB Protocol (DCE/AcOH) CheckAmine->MethodA No (e.g., Benzylamine) MethodB Method B: Ti(OiPr)4 Protocol (Neat -> EtOH/NaBH4) CheckAmine->MethodB Yes (e.g., Aniline, Isopropylamine) ResultA Yield: ~85% Time: Fast MethodA->ResultA ResultB Yield: ~90% Time: Slow (Overnight) MethodB->ResultB

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[5][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • BenchChem Application Note. (2025). "Catalytic Reductive Amination with Sodium Triacetoxyborohydride."

Sources

protecting group strategies for 1-(4H-1,2,4-triazol-4-yl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protecting Group Manipulations for the Regioselective Synthesis of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine

Executive Summary

The synthesis of This compound presents a classic regioselectivity challenge in heterocyclic chemistry. Direct alkylation of 1,2,4-triazole with electrophiles typically favors the N1-position (kinetic and thermodynamic product, ~90% yield) over the desired N4-position (~10% yield). Separation of these isomers is difficult due to their similar polarity.

This guide details a "De Novo" Ring Construction Strategy that guarantees 100% N4-regioselectivity. By utilizing a Boc-protected 1,2-diaminopropane scaffold and reacting it with N,N-dimethylformamide azine (DMAZ) , we bypass the alkylation ambiguity entirely. This protocol ensures high fidelity, scalability, and chemical purity suitable for pharmaceutical applications.

Strategic Analysis: The Regioselectivity Problem

The core challenge lies in the ambident nucleophilicity of the 1,2,4-triazole ring.

  • Route A (Direct Alkylation - NOT RECOMMENDED): Reacting 1-chloropropan-2-amine with 1,2,4-triazole yields a mixture of N1, N2, and N4 isomers, with N1 being the dominant species due to the lone pair availability and tautomeric stability.

  • Route B (De Novo Construction - RECOMMENDED): Constructing the triazole ring onto the primary amine of the propyl chain using a hydrazine equivalent. This locks the regiochemistry to the N4 position because the nitrogen of the amine becomes the N4 atom of the triazole.

Protecting Group Selection:

  • Boc (tert-butyloxycarbonyl): Selected for its stability against the basic/nucleophilic conditions required for triazole formation (transamination) and its facile removal under acidic conditions that do not degrade the triazole ring.

  • Cbz (benzyloxycarbonyl): A viable alternative, but hydrogenolysis can sometimes be sluggish with triazole-containing molecules due to catalyst poisoning (coordination to Pd).

Synthetic Pathway Visualization

The following flowchart outlines the high-fidelity route starting from commercially available Boc-L-Alaninol (or racemic equivalent).

G Start Boc-Alaninol (Starting Material) Mesylate Intermediate 1 (O-Mesylate) Start->Mesylate MsCl, Et3N DCM, 0°C Azide Intermediate 2 (Azide) Mesylate->Azide NaN3 DMF, 60°C Amine Precursor (N2-Boc-1,2-diaminopropane) Azide->Amine H2, Pd/C or PPh3 (Staudinger) Triazole Protected Product (Boc-Triazole) Amine->Triazole DMAZ (Reagent) Toluene, Reflux (Transamination) Final Final Product This compound Triazole->Final HCl / Dioxane (Deprotection)

Figure 1: Step-wise synthetic pathway ensuring N4-regioselectivity via the "De Novo" construction method.

Detailed Experimental Protocols

Step 1: Synthesis of the Differentiated Scaffold (N2-Boc-1,2-diaminopropane)

Objective: To generate a 1,2-diaminopropane derivative where the 2-amine is protected (Boc) and the 1-amine is free for reaction.

Reagents:

  • Boc-Alaninol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Sodium Azide (NaN3) (1.5 equiv)

  • Palladium on Carbon (10% Pd/C) or Triphenylphosphine (PPh3)

  • Solvents: DCM, DMF, Methanol

Protocol:

  • Mesylation: Dissolve Boc-Alaninol in DCM at 0°C. Add Et3N (1.5 equiv), followed by dropwise addition of MsCl. Stir for 2 hours. Quench with water, extract with DCM, and concentrate to yield the crude mesylate.

  • Azidation: Dissolve the crude mesylate in DMF. Add NaN3 carefully. Heat to 60°C for 4-6 hours. ( Safety Note: Azides are shock-sensitive; do not concentrate to dryness with heat; keep in solution if possible or handle with extreme care). Dilute with water, extract with EtOAc.

  • Reduction (Staudinger Method preferred for scale): Dissolve the crude azide in THF/Water (10:1). Add PPh3 (1.2 equiv). Stir at RT for 12 hours. The azide is reduced to the primary amine.

  • Purification: The resulting amine (N2-Boc-1,2-diaminopropane) can be purified via acid-base extraction or used crude if purity is >90%.

Validation:

  • 1H NMR: Look for the disappearance of the CH2-O signals and appearance of CH2-N signals.

  • MS: Confirm mass [M+H]+ corresponding to the diamine.

Step 2: The "De Novo" Triazole Construction

Objective: To build the 1,2,4-triazole ring specifically on the free primary amine using N,N-dimethylformamide azine (DMAZ).

Reagents:

  • N2-Boc-1,2-diaminopropane (1.0 equiv)

  • N,N-Dimethylformamide azine (DMAZ) (1.2 equiv) [Commercially available or prepared from hydrazine + DMF/SOCl2]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Solvent: Toluene or Dioxane

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amine in Toluene (0.5 M concentration).

  • Addition: Add DMAZ and the catalytic p-TsOH.

  • Reaction: Heat the mixture to reflux (110°C) for 12–16 hours. The reaction proceeds via transamination followed by cyclization, releasing dimethylamine gas.

    • Tip: A nitrogen sweep can help remove the dimethylamine and drive the equilibrium forward.

  • Workup: Cool to RT. Concentrate the solvent under reduced pressure.

  • Purification: The residue is often a semi-solid. Purify via flash column chromatography (DCM/MeOH gradient). The triazole is polar; expect elution at 5-10% MeOH.

Data Analysis (Self-Validation):

  • 1H NMR (DMSO-d6): The N4-substituted triazole is symmetric regarding the ring carbons if the N-substituent allows, but typically you will see two distinct singlets for the triazole C3-H and C5-H protons around δ 8.5–9.0 ppm.

  • Key Signature: Absence of N-H protons from the primary amine precursor.

Step 3: Global Deprotection & Isolation

Objective: Removal of the Boc group to release the final primary amine.

Reagents:

  • 4M HCl in Dioxane

  • Solvent: Methanol or Dioxane

Protocol:

  • Dissolve the Boc-protected triazole in a minimum amount of Dioxane or MeOH.

  • Add 4M HCl in Dioxane (5-10 equiv).

  • Stir at RT for 2-4 hours. A white precipitate (the hydrochloride salt) often forms.

  • Isolation:

    • Method A (Salt): Filter the solid, wash with diethyl ether, and dry under vacuum. Product is the dihydrochloride salt.

    • Method B (Free Base): Concentrate, neutralize with methanolic ammonia or carbonate resin, filter, and concentrate. (Note: Free base is highly polar and water-soluble; salt form is recommended for storage).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete removal of dimethylamineUse a Dean-Stark trap or continuous N2 sparge to remove volatile byproducts.
Product is Hygroscopic Triazole + Amine natureStore as HCl or Tartrate salt. Lyophilize rather than rotary evaporate to dryness.
Regioselectivity Doubts Confusion with N1 isomerN4-Isomer NMR: C3-H and C5-H are often chemically equivalent or very close (singlet or tight doublet). N1-Isomer NMR: C3-H and C5-H are very distinct (often >0.5 ppm apart).

References

  • Synthesis of N4-substituted 1,2,4-triazoles

    • Methodology: "A Simplified Approach to N- and N,N′-Linked 1,2,4-Triazoles by Transamin
    • Source:

  • Selective Protection of Diamines

    • Protocol: "(2-Aminoethyl)carbamic acid tert-butyl ester." Organic Syntheses, 2008, 85, 15.
    • Source:

  • General Triazole Reactivity & Regioselectivity

    • Review: "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022.
    • Source:

  • Gold's Reagent / DMAZ Chemistry

    • Application: "Use of N,N-dimethylformamide azine in the synthesis of 1,2,4-triazoles."[1][2] Journal of Organic Chemistry.

    • Context: Validates the transamin
    • Source: (General Reference for Triazole Reagents)

Sources

Advanced Protocol: Engineering N4-Triazole Amine Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and characterization of N4-triazole amines (specifically 4-amino-1,2,4-triazole and its derivatives) in Metal-Organic Frameworks (MOFs).

Executive Summary

N4-triazole amines, particularly 4-amino-1,2,4-triazole (4-atrz) , represent a specialized class of ligands that bridge the gap between coordination chemistry and functional materials science. Unlike standard carboxylate linkers, the N4-amine moiety facilitates short metal-metal distances (~3.7 Å) via N1,N2-bridging, enabling strong cooperativity. This architecture is the structural bedrock for Spin Crossover (SCO) materials—molecular switches that toggle between Low Spin (LS) and High Spin (HS) states in response to temperature, pressure, or light.

For drug development and research professionals, these materials offer dual utility:

  • Smart Packaging/Sensors: As irreversible thermal history indicators for cold-chain monitoring of biologics.

  • Gas Separation: As amine-functionalized sorbents for specific CO₂ capture.

Part 1: Fundamental Chemistry & Ligand Design

The core ligand discussed is 4-amino-1,2,4-triazole (4-atrz) . Its utility stems from its ability to bridge transition metals (specifically Fe²⁺) into 1D chains while positioning the exocyclic amine group in the pore or lattice void.

  • Bridging Mode: The triazole ring bridges two metal centers via the N1 and N2 nitrogens.

  • The Amine Function: The amine at the N4 position does not coordinate to the metal chain backbone. Instead, it acts as a hydrogen-bond donor/acceptor with counter-anions or solvent molecules. This interaction network dictates the cooperativity of the spin transition (i.e., the abruptness and width of the thermal hysteresis).

DOT Diagram: Signaling & Switching Mechanism

The following diagram illustrates the logical flow of the Spin Crossover mechanism induced by this ligand system.

SCO_Mechanism cluster_0 Hysteresis Loop Generation Stimulus Stimulus (Temp/Pressure/Light) Fe_Center Fe(II) Center (d6 Configuration) Stimulus->Fe_Center Energy Input LS_State Low Spin (LS) Diamagnetic (S=0) Color: Pink/Purple Fe_Center->LS_State T < Tc HS_State High Spin (HS) Paramagnetic (S=2) Color: White/Colorless Fe_Center->HS_State T > Tc Lattice Lattice Cooperativity (H-Bond Network) LS_State->Lattice Lattice Contraction (Fe-N ~1.9 Å) Output Readout: Memory/Sensing LS_State->Output HS_State->Lattice Lattice Expansion (Fe-N ~2.1 Å) HS_State->Output Lattice->LS_State Stabilization Lattice->HS_State Stabilization

Caption: Logical flow of the Spin Crossover (SCO) phenomenon in Fe(II)-triazole MOFs. The "Lattice Cooperativity" node is critical; without the specific H-bonding provided by the N4-amine, the system would not exhibit memory (hysteresis).

Part 2: Synthesis Protocols
Protocol A: Synthesis of [Fe(NH₂trz)₃]X₂ (The "Gold Standard" SCO Material)

This protocol yields 1D coordination polymers.[1][2] The choice of anion (X) determines the transition temperature (Tc).

Materials:

  • Fe(II) salt: FeSO₄·7H₂O or Fe(BF₄)₂·6H₂O (Must be high purity).

  • Ligand: 4-amino-1,2,4-triazole (4-atrz).[3][4]

  • Antioxidant: L-Ascorbic acid (Critical to prevent oxidation to Fe³⁺).

  • Solvent: Deionized Water / Ethanol.

Step-by-Step Methodology:

  • Preparation of Iron Solution:

    • Dissolve 1.0 mmol of Fe(II) salt in 5 mL of deionized water containing a catalytic amount of L-ascorbic acid (~10 mg).

    • Why: Fe(II) is air-sensitive in solution. Ascorbic acid acts as a sacrificial reductant.

  • Preparation of Ligand Solution:

    • Dissolve 3.0 mmol (3 equivalents) of 4-atrz in 5 mL of Ethanol (or Water, depending on solubility).

    • Note: A slight excess (3.05 eq) is often used to ensure complete coordination.

  • Mixing & Precipitation:

    • Add the Ligand solution dropwise to the Iron solution under slow stirring.

    • Observation: The solution should turn pink/purple immediately (indicative of the LS state at room temperature).

    • Troubleshooting: If the solution turns yellow/orange, oxidation to Fe(III) has occurred. Discard and use fresh ascorbic acid/degassed solvents.

  • Aging:

    • Allow the precipitate to age for 1-2 hours. For high-crystallinity samples (better for XRD), allow slow evaporation over 24 hours.

  • Isolation:

    • Centrifuge or filter the solid.

    • Wash 3x with Ethanol to remove unreacted ligand.

    • Drying (CRITICAL): Dry in air at room temperature.

    • Warning: Aggressive vacuum drying can remove lattice water molecules that stabilize the H-bond network, drastically altering the magnetic properties.

Protocol B: Nanostructuration via Reverse Micelle Technique

For drug delivery or biological sensing, bulk powders are unsuitable. This protocol creates MOF nanoparticles.

Materials:

  • Surfactant: Triton X-100 or AOT.

  • Oil Phase: Cyclohexane or n-Heptane.

  • Co-surfactant: n-Hexanol.

Workflow:

  • Emulsion A (Iron): Mix Fe(II) salt + Ascorbic Acid + Water + Surfactant + Oil. Sonicate until clear.

  • Emulsion B (Ligand): Mix 4-atrz + Water + Surfactant + Oil. Sonicate until clear.

  • Reaction:

    • Rapidly inject Emulsion B into Emulsion A under vigorous stirring.

    • Stir for 24 hours. The micelles act as "nanoreactors," limiting crystal growth.

  • Breaking the Micelles:

    • Add excess Ethanol or Acetone to destabilize the emulsion.

    • Centrifuge to collect nanoparticles (typically 50–100 nm).

Part 3: Post-Synthetic Modification (PSM)

Direct chemical modification of the amine group on the Fe-chain is difficult due to the lability of the coordination bond. However, Anion Exchange is a robust "supramolecular" PSM that tunes the material's properties.

Protocol: Mechanochemical Anion Exchange

  • Goal: Shift the spin transition temperature (Tc) without re-synthesizing the polymer.

  • Method:

    • Take 100 mg of [Fe(NH₂trz)₃]Cl₂ (Tc ~ room temp).

    • Add 10 equivalents of NaBr or LiBF₄ solid salts.

    • Grind in a ball mill or mortar/pestle for 15 minutes with a drop of methanol (Liquid Assisted Grinding).

    • Wash with water to remove NaCl byproduct.

    • Result: The anion is exchanged, shifting the Tc and hysteresis width.

Part 4: Characterization & Data Interpretation
Key Characterization Table
TechniqueParameterExpected Outcome (Fe-atrz system)
SQUID Magnetometry

vs. Temperature
Abrupt transition from

(LS) to

cm³K/mol (HS). Hysteresis indicates memory.
PXRD 2

Shift
Peaks shift to lower angles upon heating (HS state has larger unit cell due to Fe-N bond expansion).
DSC Heat FlowEndothermic peak on heating (LS

HS); Exothermic on cooling.

typically 10–20 kJ/mol.
UV-Vis Reflectance ColorPink/Purple (LS)

White (HS).
Troubleshooting Guide
  • Problem: No Hysteresis observed (Reversible curve).

    • Cause: Crystal defects or lack of cooperativity.

    • Fix: Increase aging time during synthesis; ensure slow precipitation. Check water content (dehydrated samples often lose hysteresis).[5]

  • Problem: Sample is permanently Yellow.

    • Cause: Oxidation to Fe(III).

    • Fix: Degas all water with N₂ for 30 mins before use. Increase Ascorbic Acid concentration.

  • Problem: Tc is lower than expected.

    • Cause: Solvation effects.

    • Fix: Perform TGA to check for solvent weight loss. "Anneal" the sample by cycling it thermally 2-3 times.

Part 5: Synthesis Workflow Visualization

Synthesis_Workflow cluster_inputs Precursors Fe Fe(II) Salt + Ascorbic Acid (in H2O) Mix Mixing (Dropwise Addition) Fe->Mix Ligand 4-amino-1,2,4-triazole (in EtOH) Ligand->Mix ColorCheck Color Check: Pink? (Yes/No) Mix->ColorCheck Discard Discard (Oxidation) ColorCheck->Discard No (Yellow) Age Aging / Crystallization (1-24 Hours) ColorCheck->Age Yes Wash Washing (Ethanol x3) Age->Wash Dry Drying (Air Dry, Ambient T) Wash->Dry Product Final Product: [Fe(NH2trz)3]X2 Dry->Product

Caption: Step-by-step synthesis workflow for Fe(II)-triazole MOFs, highlighting the critical colorimetric checkpoint for oxidation control.

References
  • Kahn, O., & Martinez, C. J. (1998). "Spin-Transition Polymers: From Molecular Materials Toward Memory Devices." Science. Link

  • Grosjean, A., et al. (2022). "Prototypical iron(II) complex with 4-amino-1,2,4-triazole reinvestigated: an unexpected impact of water on spin transition." Dalton Transactions.[6] Link

  • Tissot, A., et al. (2012). "Post-synthetic anion exchange in iron(II) 1,2,4-triazole based spin crossover materials via mechanochemistry." Journal of Materials Chemistry. Link

  • Aromí, G., et al. (2011). "Coordination Polymers and Metal–Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers." MDPI Crystals. Link

  • Coronado, E. (2019). "Molecular magnetism: from chemical design to spin control in molecules, materials and devices." Nature Reviews Materials. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Regioselectivity in Triazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of triazole alkylation. The formation of regioisomeric mixtures of N-alkylated triazoles is a common hurdle that can complicate purification and reduce yields of the desired product. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you gain control over your reaction outcomes.

Understanding the Challenge: N1 vs. N2 Alkylation

The 1,2,3- and 1,2,4-triazole rings possess multiple nitrogen atoms that can act as nucleophiles in alkylation reactions. This often leads to the formation of a mixture of regioisomers, most commonly the N1 and N2 alkylated products for 1,2,3-triazoles, and N1 and N4 substituted products for 1,2,4-triazoles. The ratio of these products is highly dependent on a variety of factors, including the substitution pattern of the triazole, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature. Achieving high regioselectivity is crucial for the efficient synthesis of compounds with desired biological or material properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during triazole alkylation, with a focus on understanding the underlying causes and providing actionable solutions.

Q1: I'm getting a nearly 1:1 mixture of N1 and N2 alkylated triazoles. What are the primary factors controlling this regioselectivity?

A: A lack of regioselectivity is a common issue and typically arises from a delicate balance between kinetic and thermodynamic control of the reaction. The key factors influencing the N1/N2 ratio are:

  • Steric Hindrance: The substituents on the triazole ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms. Bulky substituents on the triazole ring often favor alkylation at the less hindered nitrogen.

  • Electronic Effects: The electronic properties of the substituents on the triazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can increase the nucleophilicity of the neighboring nitrogen, while electron-withdrawing groups can decrease it.

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent play a significant role. More reactive alkylating agents, such as methyl iodide, tend to react faster and may show lower selectivity.[1]

  • Base: The choice of base is critical as it influences the concentration and nature of the triazolate anion in solution. Different bases can lead to different degrees of ion pairing, which in turn can affect the accessibility of the nitrogen atoms.[1][2]

  • Solvent: The solvent's polarity and ability to solvate the triazolate anion and the counter-ion can significantly impact the regioselectivity. Polar aprotic solvents like DMF and DMSO have been shown to favor the formation of N2-substituted triazoles in some cases.[1]

  • Temperature: Temperature can influence the balance between kinetically and thermodynamically controlled pathways. Higher temperatures often favor the thermodynamically more stable product.

Q2: How can I selectively synthesize the N1-alkylated 1,2,4-triazole?

A: Selectively obtaining the N1-alkylated 1,2,4-triazole can be challenging, as the N4 position is often thermodynamically favored. However, several strategies can be employed:

  • Use of Specific Bases: The use of a weak, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to consistently favor the formation of the N1-isomer with a regioselectivity of about 90:10.[3]

  • Kinetic Control: Running the reaction at lower temperatures can sometimes favor the kinetically preferred N1-isomer.

  • Protecting Group Strategies: A multi-step approach involving the amination of the N4 position, followed by alkylation and subsequent deamination, can provide the N1-isomer with high purity, although this adds to the synthetic effort.[4]

  • Alternative Synthetic Routes: In some cases, a de novo synthesis of the triazole ring may be a more efficient way to achieve the desired regiochemistry, circumventing the challenges of direct alkylation.[5]

Q3: My goal is the N2-alkylated 1,2,3-triazole. What conditions should I explore?

A: Preferential formation of the N2-alkylated 1,2,3-triazole is often achievable under specific conditions:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO have been shown to promote N2-alkylation.[1] In a study on the alkylation of 5-aryl-4-trifluoroacetyltriazoles, the highest selectivity for the N2-isomer was observed in these solvents.[1]

  • Base Selection: While a range of bases can be used, inorganic bases like sodium carbonate (Na2CO3) have proven effective in combination with polar aprotic solvents to favor N2-alkylation.[1]

  • Catalysis: For certain substrates, catalytic methods can offer excellent control. For instance, Chan-Lam arylation conditions with copper(II) acetate have been shown to give 2-N-aryl derivatives with 100% regioselectivity.[1] Similarly, metalloporphyrin catalysts have been developed for the precise control of N1 and N2 alkylation of benzotriazoles.[6]

Q4: I'm working with a 1,2,4-triazole-3-thione. Does the thione group affect alkylation regioselectivity?

A: Yes, the thione group introduces another nucleophilic center (the sulfur atom) and significantly influences the regioselectivity.

  • S-Alkylation vs. N-Alkylation: In the presence of a base, the thione group can be deprotonated to form a thiolate, which is a soft nucleophile and readily undergoes S-alkylation. Under neutral or alkaline conditions, S-alkylation is often the predominant pathway.[7][8]

  • Subsequent N-Alkylation: Once the sulfur is alkylated, the remaining nitrogen atoms (N1, N2, and N4) are available for a second alkylation. In such cases, N2 alkylation is often preferentially formed.[9]

  • Base-Controlled Selectivity: The choice of base can direct the alkylation. For example, using a milder base like triethylamine (Et3N) can lead to regiospecific S-alkylation, while a stronger base like potassium carbonate (K2CO3) can promote diallylation at both the sulfur and a nitrogen atom.[2]

Q5: Can temperature be used to control the regioisomeric ratio?

A: Temperature can be a useful tool to influence the regioselectivity, primarily by shifting the balance between kinetic and thermodynamic control.

  • Thermodynamic vs. Kinetic Products: In many cases, one regioisomer is formed faster (the kinetic product), while the other is more stable (the thermodynamic product). Lowering the reaction temperature can favor the formation of the kinetic product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.

  • Rearrangement Reactions: In some systems, thermal rearrangement of one isomer to another can occur at elevated temperatures. For example, 4-alkyl-4H-1,2,4-triazoles can thermally rearrange to the more stable 1-alkyl-1H-1,2,4-triazoles.[10]

Key Experimental Protocols

Protocol 1: General Procedure for Triazole Alkylation

This protocol provides a starting point for the alkylation of a generic NH-triazole. Optimization of the base, solvent, and temperature will be necessary to achieve high regioselectivity for your specific substrate.

  • To a solution of the triazole (1.0 equiv) in the chosen solvent (e.g., DMF, THF, acetonitrile), add the base (1.1-1.5 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to allow for the formation of the triazolate anion.

  • Add the alkylating agent (1.0-1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature, or heat as necessary) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomers. The ratio of isomers can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Screening of Bases and Solvents for Optimal Regioselectivity

To efficiently determine the best conditions for your specific triazole alkylation, a systematic screening of bases and solvents is recommended.

  • Set up a parallel array of small-scale reactions in vials.

  • In each vial, place the triazole substrate (e.g., 0.1 mmol).

  • To each vial, add a different solvent (e.g., DMF, DMSO, THF, acetonitrile, toluene, ethanol).[1]

  • To each vial within a solvent set, add a different base (e.g., NaH, K2CO3, Cs2CO3, DBU, Et3N).[1][2]

  • Add the alkylating agent to each vial.

  • Stir all reactions at a constant temperature for a set period (e.g., 24 hours).

  • Quench all reactions and analyze the crude product from each vial by LC-MS or ¹H NMR to determine the conversion and the ratio of regioisomers.

Data Presentation

Table 1: Influence of Solvent on the Regioselectivity of Benzyl Bromide Alkylation of a 5-aryl-4-trifluoroacetyltriazole with Na2CO3 as Base [1]

SolventYield (%)N2:N1 Isomer Ratio
DMF8483:17
DMSO8483:17
EtOH5770:30
H2O6060:40

Data adapted from a study on the alkylation of 5-aryl-4-trifluoroacetyltriazoles. The specific yields and ratios will vary depending on the substrates.

Table 2: Effect of Different Bases on the Alkylation of a 5-aryl-4-trifluoroacetyltriazole with Benzyl Bromide in DMF [1]

BaseYield (%)N2:N1 Isomer Ratio
Li2CO3HighGood Selectivity
Na2CO3HighGood Selectivity
K2CO3HighGood Selectivity
Cs2CO3LowerLower Selectivity
DBULowerLower Selectivity
NaHNo Product-

Qualitative data adapted from the same study, indicating similar performance for the alkali metal carbonates.

Visualization of Key Concepts

G cluster_0 Reaction Pathways Triazole Triazole Triazolate_Anion Triazolate Anion Triazole->Triazolate_Anion + Base Alkylating_Agent Alkylating Agent (R-X) Base Base N1_Alkylation N1 Alkylation (Kinetic Pathway) Triazolate_Anion->N1_Alkylation + R-X (Less Hindered Site, Lower Activation Energy) N2_Alkylation N2 Alkylation (Thermodynamic Pathway) Triazolate_Anion->N2_Alkylation + R-X (More Stable Product, Higher Activation Energy) N1_Product N1-Alkylated Triazole N1_Alkylation->N1_Product N2_Product N2-Alkylated Triazole N2_Alkylation->N2_Product

Caption: Kinetic vs. Thermodynamic control in triazole alkylation.

G Start Low Regioselectivity Observed Analyze_Parameters Analyze Reaction Parameters: - Base - Solvent - Temperature - Alkylating Agent Start->Analyze_Parameters Solvent_Screen Perform Solvent Screen (Polar Aprotic vs. Protic) Analyze_Parameters->Solvent_Screen Base_Screen Perform Base Screen (Strong vs. Weak, Bulky vs. Small) Analyze_Parameters->Base_Screen Temp_Study Conduct Temperature Study (Low vs. High Temp) Analyze_Parameters->Temp_Study Change_Alkylating_Agent Consider a Different Alkylating Agent Analyze_Parameters->Change_Alkylating_Agent Evaluate_Results Evaluate Regioisomeric Ratio (NMR, LC-MS) Solvent_Screen->Evaluate_Results Base_Screen->Evaluate_Results Temp_Study->Evaluate_Results Change_Alkylating_Agent->Evaluate_Results Optimized_Conditions Optimized Conditions Achieved Evaluate_Results->Optimized_Conditions Success Alternative_Strategy Consider Alternative Strategy: - Protecting Groups - De Novo Synthesis Evaluate_Results->Alternative_Strategy No Improvement

Caption: Troubleshooting workflow for low regioselectivity.

References

  • Benchchem.
  • Krasavin, M., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4788. [Link]

  • Kaur, N., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1221, 128790. [Link]

  • Slideshare. Regioselective 1H-1,2,4 Triazole alkylation. [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Request PDF on ResearchGate. [Link]

  • Boraei, A. T. A., et al. (2014). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 8(1), 1-13. [Link]

  • Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF on ResearchGate. [Link]

  • Boraei, A. T. A., et al. (2023). Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. Molecules, 28(13), 4966. [Link]

  • Wang, X.-X., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(5), 3576-3586. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989280. [Link]

  • Bakke, J. M., & Ranes, E. (2002). Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles. Molecules, 7(5), 453-459. [Link]

  • Won, A., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society, 141(20), 8254-8263. [Link]

  • Li, Y., et al. (2022). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry, 61(4), 2115-2124. [Link]

  • Davenport, J. W., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928-937. [Link]

Sources

Validation & Comparative

Guide to Validating Enantiomeric Excess (ee) of Synthesized Triazolyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists utilizing Click chemistry (CuAAC) or organocatalysis, triazolyl amines represent a privileged pharmacophore. However, their unique electronic properties—specifically the basicity of the triazole ring and the polarity of the amine—create distinct analytical challenges.

This guide objectively compares the two primary validation methodologies: Chiral HPLC/SFC (the quantitative gold standard) and


F NMR with Chiral Derivatizing Agents  (the high-throughput screening alternative). It rejects the "one-size-fits-all" approach, instead providing a decision framework based on stage of development, sample purity, and required accuracy.

Part 1: The Specific Challenge of Triazolyl Amines

Synthesized triazolyl amines (often formed via azide-alkyne cycloaddition followed by amine deprotection or functionalization) present two specific hurdles for


 determination:
  • Nitrogen-Rich Basicity: The 1,2,3-triazole ring acts as a weak base and hydrogen bond acceptor. On silica-based chiral stationary phases (CSPs), this leads to severe peak tailing due to non-specific interactions with residual silanols.

  • Iso-energetic Conformers: If the chiral center is adjacent to the triazole, rotational barriers can complicate NMR spectra, leading to broad signals that mask enantiomeric splitting.

Part 2: Method A — Chiral HPLC (The Gold Standard)

Best For: Final compound validation, QC release, high accuracy (


 error).

Direct chromatographic separation remains the most robust method because it physically separates the enantiomers, allowing for recovery and independent verification.

Column Selection Strategy

For triazolyl amines, immobilized polysaccharide columns are superior due to their resistance to the basic additives required.

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD). The amylose helical structure often provides better recognition for the "propeller" shape of triazoles than cellulose.

  • Secondary Screen: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) if the amylose column shows overlap.

The "Self-Validating" Protocol

To ensure the data is real and not an artifact of co-elution, you must follow the Racemic Spike protocol.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Standard: Hexane : Isopropanol (90:10).

    • Critical Additive: Add 0.1% Diethylamine (DEA) .

    • Why? DEA competes for the acidic silanol sites on the column, sharpening the amine peak and preventing "ghost" tailing that mimics impurity.

  • The Racemic Trace (Control):

    • Inject the racemic mixture (

      
      -triazolyl amine).
      
    • Validation Criteria: You must achieve baseline separation (

      
      ). If peaks overlap, the method is invalid for 
      
      
      
      calculation.
  • The Enantioenriched Trace:

    • Inject your synthesized sample.

  • The Spike (The Truth Test):

    • Mix 10

      
      L of racemate with 10 
      
      
      
      L of your sample and inject.
    • Result: The major peak of your sample must co-elute perfectly with one of the racemic peaks, increasing its height without shouldering. This confirms peak identity.

Part 3: Method B — F NMR with Mosher’s Acid (High Throughput)

Best For: Reaction optimization screening, crude mixtures, labs without chiral HPLC columns.

Using


-methoxy-

-trifluoromethylphenylacetic acid (MTPA, Mosher's Acid) converts enantiomers into diastereomers. We utilize

F NMR
rather than

H NMR because the trifluoromethyl group provides a clean singlet, eliminating the complex splitting patterns often seen with triazole protons.
The Mechanism

Reacting the triazolyl amine with


-(-)-MTPA-Cl yields two diastereomeric amides. Due to the magnetic anisotropy of the phenyl ring, the 

groups in the

and

diastereomers resonate at distinct chemical shifts (typically separated by 0.05 – 0.20 ppm).
The "Kinetic Check" Protocol

A common failure mode in this method is Kinetic Resolution . If the derivatization reaction is not 100% complete, one enantiomer may react faster than the other, artificially inflating the measured


.

Step-by-Step Methodology:

  • Derivatization:

    • Mix: 10 mg Triazolyl Amine + 15 mg

      
      -MTPA-Cl + 20 
      
      
      
      L Pyridine in
      
      
      .
    • Shake for 15 minutes.

  • Validation Check (H-NMR):

    • Run a quick

      
      H NMR.[1]
      
    • Criteria: Look for the disappearance of the

      
      -proton signal of the starting amine. If starting material remains, STOP . Heat or add DMAP until conversion is 
      
      
      
      .
  • Measurement (F-NMR):

    • Acquire

      
      F NMR (decoupled).
      
    • Integrate the two

      
       singlets (approx -68 to -72 ppm).
      

Part 4: Comparative Analysis

FeatureMethod A: Chiral HPLCMethod B:

F NMR (Mosher)
Accuracy High (

)
Medium (

)
Throughput Low (20-40 min/sample)High (5 min acquisition)
Sample State Non-destructive (Recoverable)Destructive (Derivatized)
Purity Req. Tolerates impuritiesNeeds semi-pure amine
Cost High (Columns/Solvents)Low (Reagents/Deuterated Solvents)
Triazole Specifics Requires basic additive (DEA)Requires 100% conversion check

Part 5: Visualized Workflows

Diagram 1: Method Selection & Validation Logic

This flowchart guides the scientist from crude product to the correct analytical decision.

G Start Synthesized Triazolyl Amine PurityCheck Check Chemical Purity (LCMS/NMR) Start->PurityCheck Decision Is Purity > 90%? PurityCheck->Decision HPLC_Route Route A: High Accuracy / Final QC Decision->HPLC_Route Yes or No NMR_Route Route B: Rapid Screening Decision->NMR_Route Only if Yes RacemicSpike Run Racemic Standard (Mobile Phase + 0.1% DEA) HPLC_Route->RacemicSpike SeparationCheck Baseline Separation? RacemicSpike->SeparationCheck SeparationCheck->RacemicSpike No (Change Column/Solvent) RunSample Run Enantioenriched Sample SeparationCheck->RunSample Yes Derivatize Derivatize with (R)-MTPA-Cl NMR_Route->Derivatize ConversionCheck Check 1H NMR: Is Conversion > 98%? Derivatize->ConversionCheck ConversionCheck->Derivatize No (Heat/Catalyst) F_NMR Acquire 19F NMR ConversionCheck->F_NMR Yes

Caption: Decision matrix for selecting between HPLC and NMR workflows based on sample purity and validation requirements.

Diagram 2: The HPLC Method Development Loop

Specific to triazolyl amines, this loop emphasizes the critical role of additives.

HPLC_Loop Input Racemic Triazolyl Amine Screen1 Screen 1: Amylose (IA/AD) Hex/IPA (90:10) Input->Screen1 Check1 Peak Tailing? Screen1->Check1 AddDEA Add 0.1% Diethylamine Check1->AddDEA Yes (Likely) Check2 Resolution > 1.5? Check1->Check2 No AddDEA->Check2 Switch Switch to Cellulose (IC/OD) Check2->Switch No Final Validated Method Check2->Final Yes Switch->AddDEA

Caption: Optimization loop for Chiral HPLC, highlighting the necessity of basic additives (DEA) for triazole analysis.

References

  • Comparison of HPLC and NMR: BenchChem. "A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR." BenchChem Guides. Link

  • Mosher Method Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458. Link[2]

  • Triazole HPLC Methodology: Jiang, Z. J., et al. (2001).[3] "Enantiomeric Separations of 1-1,2,4-triazole Compounds by Micro-High Performance Liquid Chromatography." Se Pu, 19(3), 253-5.[3] Link

  • Chiral Stationary Phases: Phenomenex. "Chiral HPLC Separations Guide." Link

  • High-Throughput Triazole Analysis: Li, X., et al. (2023).[4][5] "High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles." RSC Advances. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4H-1,2,4-triazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to the Safe Handling of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine

Hazard Analysis: Understanding the Risks of Aminotriazoles

The 1,2,4-triazole moiety is a common functional group in a variety of bioactive molecules, including antifungal agents and other pharmaceuticals.[1] While specific toxicological data for this compound is not available, related compounds in the aminotriazole class have demonstrated notable hazards. For instance, 4-Amino-4H-1,2,4-triazole is classified as a substance suspected of causing cancer (Carcinogenicity Category 2).[2] Furthermore, the parent compound, 1,2,4-Triazole, is classified as harmful if swallowed, a cause of serious eye irritation, and a suspected reproductive toxin that may damage fertility and the unborn child.[3]

Given these precedents, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties. The primary routes of potential exposure include inhalation of airborne particles, skin contact, and eye contact.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with an emphasis on creating a comprehensive barrier to exposure.

Body Part Recommended PPE Rationale and Specifications
Respiratory Full-face respirator with P100 (or N100/R100) particulate filters.Given the potential carcinogenicity and the risk of inhaling fine powders, a full-face respirator provides a higher protection factor than a half-mask and also offers eye and face protection. P100 filters are oil-proof and provide the highest level of particulate filtration.[5]
Hands Double-gloving with nitrile gloves.The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. This prevents skin exposure in case the outer glove is compromised. Nitrile offers good chemical resistance to a range of substances.
Body Poly-coated, disposable gown with knit cuffs.A poly-coated gown provides a barrier against splashes and particulates.[4] Knit cuffs ensure a snug fit around the inner glove. Standard cloth lab coats are not sufficient as they can absorb chemical spills.
Eyes Integrated full-face shield of the respirator.In the absence of a full-face respirator, chemical splash goggles in combination with a face shield are mandatory to protect against splashes and airborne particles.[2][3]
Feet Closed-toe shoes and disposable shoe covers.Protects against spills that may reach the floor. Shoe covers should be doffed before exiting the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for minimizing exposure risk. The following procedures should be performed in a designated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet to control airborne particulates.[4]

Preparation and Weighing
  • Designate a Handling Area: Cordon off a specific area for handling the compound. Ensure an eyewash station and safety shower are readily accessible.[5]

  • Prepare the Work Surface: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

  • Don PPE: Follow the donning procedure outlined in the diagram below.

  • Weighing: If possible, weigh the compound directly into a sealable container within the fume hood. Use a balance with a draft shield to minimize air currents that could disperse the powder.

Dissolution and Transfer
  • Add Solvent: Carefully add the desired solvent to the container with the weighed compound.

  • Dissolve: Gently swirl or use a magnetic stirrer to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Transfer: Use a pipette or syringe to transfer the solution. All transfers should be performed over the absorbent paper to catch any drips.

Post-Handling and Decontamination
  • Clean Equipment: All non-disposable equipment that has come into contact with the compound should be thoroughly decontaminated. This may involve rinsing with a suitable solvent followed by a detergent wash.

  • Wipe Down Surfaces: Wipe down the work surface and any potentially contaminated areas with a suitable decontaminating solution.

  • Doff PPE: Follow the doffing procedure outlined in the diagram below to avoid self-contamination.

Visualization of Key Processes

Donning and Doffing of PPE

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit of Handling Area) Don1 1. Shoe Covers Don2 2. Inner Gloves Don1->Don2 Don3 3. Gown Don2->Don3 Don4 4. Full-Face Respirator Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves (dispose) Doff2 2. Gown (dispose) Doff1->Doff2 Doff3 3. Shoe Covers (dispose) Doff2->Doff3 Doff4 4. Exit Handling Area Doff3->Doff4 Doff5 5. Full-Face Respirator (clean/store) Doff4->Doff5 Doff6 6. Inner Gloves (dispose) Doff5->Doff6 Doff7 7. Wash Hands Thoroughly Doff6->Doff7

Caption: PPE Donning and Doffing Workflow.

Chemical Handling Workflow

Handling_Workflow Prep Preparation (Don PPE, Prepare Hood) Weigh Weighing (In Hood, Use Draft Shield) Prep->Weigh Dissolve Dissolution (Add Solvent, Gentle Mixing) Weigh->Dissolve Transfer Transfer (Pipette/Syringe) Dissolve->Transfer Decon Decontamination (Clean Equipment & Surfaces) Transfer->Decon Waste Waste Disposal (Segregate Waste) Decon->Waste Doff Doff PPE (Follow Procedure) Waste->Doff

Caption: Chemical Handling and Disposal Workflow.

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of waste are crucial to prevent environmental contamination and exposure to others.

  • Solid Waste: All disposable PPE (gloves, gown, shoe covers), absorbent paper, and any contaminated consumables should be placed in a clearly labeled, sealed hazardous waste container.[2]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.

  • Sharps: Needles and other contaminated sharps should be placed in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the chemical name and a hazard warning.

  • Disposal Vendor: All waste must be disposed of through your institution's certified hazardous waste disposal vendor.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

  • Spill: Evacuate the area. If the spill is small, and you are trained and equipped to handle it, use an appropriate absorbent material to contain the spill. Place the absorbed material in a sealed hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

References

  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. [Link]

  • GSRS. 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. [Link]

  • National Center for Biotechnology Information. An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Amitrole. [Link]

  • INCHEM. ICSC 0631 - AMITROLE. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.